L-VALINE (13C5; 15N; 2,3-D2) L-VALINE (13C5; 15N; 2,3-D2)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684851
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 125.12

L-VALINE (13C5; 15N; 2,3-D2)

CAS No.:

Cat. No.: VC3684851

Molecular Formula:

Molecular Weight: 125.12

Purity: 98%

* For research use only. Not for human or veterinary use.

L-VALINE (13C5; 15N; 2,3-D2) -

Specification

Molecular Weight 125.12

Introduction

Fundamental Characteristics and Structure

L-VALINE (13C5; 15N; 2,3-D2) is characterized by isotopic substitutions at specific positions: carbon-13 (13C) on all five carbon atoms, nitrogen-15 (15N) on the nitrogen atom, and deuterium (D) on the 2 and 3 positions. These stable isotope incorporations create a compound that maintains the same chemical properties as natural L-valine but possesses distinctive spectroscopic signatures that enable precise tracking and quantification in experimental settings.

Research Applications

L-VALINE (13C5; 15N; 2,3-D2) has established itself as an essential tool in multiple research domains. Its unique isotopic pattern enables researchers to conduct sophisticated experiments that would otherwise be impossible with unlabeled compounds.

Nuclear Magnetic Resonance Spectroscopy Applications

In nuclear magnetic resonance (NMR) spectroscopy, L-VALINE (13C5; 15N; 2,3-D2) offers significant advantages for structural and dynamic studies. The 13C and 15N nuclei possess nuclear spin, unlike their more abundant natural counterparts (12C and 14N), making them detectable by NMR . This property is particularly valuable when investigating protein structure, dynamics, and interactions.

The presence of 15N and 13C allows for indirect observation through attached protons, providing significantly higher sensitivity than direct detection . Additionally, the deuterium labeling at positions 2 and 3 offers complementary spectroscopic information and helps reduce signal overlap in complex spectra, enhancing the resolution and interpretability of NMR data.

Mass Spectrometry Applications

For mass spectrometry (MS) applications, L-VALINE (13C5; 15N; 2,3-D2) serves as both an analytical standard and a metabolic tracer. The isotopic substitutions create a distinctive mass shift that can be readily detected and quantified . This unique mass signature differentiates the labeled compound from natural valine in biological samples, enabling precise quantification even in complex matrices .

The compound produces a mass shift of M+8 (5 from 13C, 1 from 15N, and 2 from deuterium), creating an internal standard with minimal risk of interference from endogenous compounds. This property makes it particularly valuable for quantitative determinations of peptides and metabolites .

Stable Isotope-Resolved Metabolomics

One of the most significant applications of L-VALINE (13C5; 15N; 2,3-D2) is in stable isotope-resolved metabolomics (SIRM), where it helps researchers map metabolic pathways and fluxes with unprecedented precision . The differential mass of isotopes (13C vs. 15N vs. 2H) allows for multiplexed experiments in which multiple isotopic tracers can be used simultaneously.

In SIRM studies, the labeled valine is administered to biological systems, and its metabolic fate is tracked through various biochemical transformations. The complementary use of NMR and MS techniques provides comprehensive information about metabolite structures as well as the number and position of heavy atoms present throughout metabolic networks .

Research Findings

Research utilizing L-VALINE (13C5; 15N; 2,3-D2) has contributed significantly to several fields, particularly in understanding fundamental biological processes and disease mechanisms.

Protein Metabolism Insights

Studies have demonstrated that the metabolism of branched-chain amino acids, including valine, plays a crucial role in muscle protein synthesis and can significantly influence glucose metabolism. Using L-VALINE (13C5; 15N; 2,3-D2) as a tracer has allowed researchers to quantitatively assess protein turnover rates and the factors that regulate them in various physiological and pathological conditions.

The ability to track isotopically labeled valine through metabolic processes has provided valuable insights into how amino acid metabolism is regulated and coordinated with other metabolic pathways, offering a more integrated view of cellular metabolism than was previously possible .

Cancer Metabolism Research

L-VALINE (13C5; 15N; 2,3-D2) has proven particularly valuable in cancer metabolism research, where it has helped elucidate the role of amino acid metabolism in tumor development and progression . Studies have shown that the metabolism of essential amino acids, particularly branched-chain amino acids like valine, isoleucine, and leucine, is significantly altered in many cancers .

By tracing the metabolic fate of labeled valine, researchers can identify specific metabolic adaptations that support cancer cell growth and survival. This information can potentially lead to the identification of new diagnostic markers or therapeutic targets based on altered amino acid metabolism .

Applications Guidance

Suppliers recommend L-VALINE (13C5; 15N; 2,3-D2) for the following research applications:

  • Biomolecular NMR studies

  • Metabolism research

  • Metabolomics investigations

  • Proteomics experiments

These applications leverage the compound's unique isotopic properties to enable advanced analytical techniques that provide insights into molecular structure, dynamics, and metabolic processes.

Analytical Characteristics and Detection Methods

The analytical detection of L-VALINE (13C5; 15N; 2,3-D2) primarily relies on its unique isotopic signature. In NMR spectroscopy, the 13C nuclei resonate at different frequencies compared to natural abundance 12C, while the 15N nucleus provides additional spectroscopic information . The deuterium labeling at positions 2 and 3 further enhances the utility of this compound by providing additional spectroscopic information and reducing signal overlap in complex spectra.

In mass spectrometry, the compound shows characteristic mass shifts corresponding to its isotopic composition. These shifts allow for unambiguous identification and quantification of the labeled valine and its metabolites in complex biological samples .

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